molecular formula C24H15N3O5 B14322105 [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) CAS No. 104948-34-7

[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)

Cat. No.: B14322105
CAS No.: 104948-34-7
M. Wt: 425.4 g/mol
InChI Key: HPGZLVQXMCVYAS-UHFFFAOYSA-N
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Description

[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) is a complex organic compound that features a pyrazole ring substituted with a nitrobenzoyl group and two phenylmethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with a pyrazole derivative, followed by the introduction of phenylmethanone groups through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The phenylmethanone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of [3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but has a simpler structure.

    Acetylacetone: Another diketone with similar reactivity but different applications.

    Diketene: Used in industrial synthesis but lacks the nitro and pyrazole functionalities.

Uniqueness

[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone) is unique due to its combination of a nitrobenzoyl group and a pyrazole ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

104948-34-7

Molecular Formula

C24H15N3O5

Molecular Weight

425.4 g/mol

IUPAC Name

(4,5-dibenzoyl-3H-pyrazol-3-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C24H15N3O5/c28-22(15-7-3-1-4-8-15)19-20(23(29)16-9-5-2-6-10-16)25-26-21(19)24(30)17-11-13-18(14-12-17)27(31)32/h1-14,21H

InChI Key

HPGZLVQXMCVYAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=NC2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4

Origin of Product

United States

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